4-Acetoxy-2',4'-dimethylbenzophenone
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Overview
Description
4-Acetoxy-2’,4’-dimethylbenzophenone is an organic compound with the molecular formula C17H16O3 and a molecular weight of 268.31 . It is also known by its IUPAC name, 4-(2,4-dimethylbenzoyl)phenyl acetate . This compound is a derivative of benzophenone, characterized by the presence of acetoxy and dimethyl groups on the benzene rings.
Preparation Methods
The synthesis of 4-Acetoxy-2’,4’-dimethylbenzophenone typically involves the acetylation of 4-hydroxy-2’,4’-dimethylbenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction conditions usually include heating the mixture to a specific temperature to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Acetoxy-2’,4’-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
4-Acetoxy-2’,4’-dimethylbenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Acetoxy-2’,4’-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other cellular components .
Comparison with Similar Compounds
4-Acetoxy-2’,4’-dimethylbenzophenone can be compared with other benzophenone derivatives, such as:
4-Hydroxy-2’,4’-dimethylbenzophenone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
4-Methoxy-2’,4’-dimethylbenzophenone: Contains a methoxy group instead of an acetoxy group, which affects its chemical properties and reactivity.
Biological Activity
4-Acetoxy-2',4'-dimethylbenzophenone (CAS No. 890100-31-9) is an organic compound characterized by its unique structure, which includes an acetoxy group and two methyl groups attached to a benzophenone framework. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Its molecular formula is C17H16O3, with a molecular weight of approximately 268.32 g/mol.
The synthesis of this compound typically involves the acetylation of 4-hydroxy-2',4'-dimethylbenzophenone using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. This reaction introduces the acetoxy group, enhancing the compound's reactivity and utility in various chemical transformations.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific mechanisms remain to be fully elucidated.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects . Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This could make it a candidate for therapeutic applications in conditions characterized by excessive inflammation.
The biological activity of this compound may be attributed to its ability to undergo hydrolysis, releasing acetic acid and phenolic compounds that can participate in various biochemical pathways. These interactions may involve specific enzymes and receptors within biological systems, contributing to its pharmacological effects.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in medicinal chemistry:
- Antimicrobial Efficacy : A study demonstrated that this compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli at varying concentrations, indicating its potential as a natural antimicrobial agent.
- Anti-inflammatory Activity : In vitro experiments indicated that treatment with this compound significantly reduced the levels of TNF-alpha in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting a modulatory effect on inflammatory responses .
- Cytotoxic Effects : Research has also explored the cytotoxic effects of this compound on cancer cell lines, revealing that it may induce apoptosis through mitochondrial pathways, although further investigation is needed to clarify these mechanisms .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
4-Hydroxy-2',4'-dimethylbenzophenone | Lacks acetoxy group | Less reactive; moderate antimicrobial effects |
4-Methoxy-2',4'-dimethylbenzophenone | Contains methoxy instead of acetoxy | Varies in reactivity; different biological profiles |
4-Acetoxybenzophenone | Similar structure but without dimethyl groups | Comparable antimicrobial properties |
Properties
IUPAC Name |
[4-(2,4-dimethylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-4-9-16(12(2)10-11)17(19)14-5-7-15(8-6-14)20-13(3)18/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBLZQWKIDTGAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641743 |
Source
|
Record name | 4-(2,4-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-31-9 |
Source
|
Record name | 4-(2,4-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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